molecular formula C10H13FN2 B13434916 N-(cyclopropylmethyl)-2-fluoro-N-methylpyridin-4-amine

N-(cyclopropylmethyl)-2-fluoro-N-methylpyridin-4-amine

Cat. No.: B13434916
M. Wt: 180.22 g/mol
InChI Key: FYMZYMYISMMHMF-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-fluoro-N-methylpyridin-4-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropylmethyl group, a fluorine atom, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-fluoro-N-methylpyridin-4-amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with cyclopropylmethyl halide in the presence of a base. The introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The methylation of the amine group is often carried out using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using safer solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(cyclopropylmethyl)-2-fluoro-N-methylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-chloro-N-methylpyridin-4-amine
  • N-(cyclopropylmethyl)-2-bromo-N-methylpyridin-4-amine
  • N-(cyclopropylmethyl)-2-iodo-N-methylpyridin-4-amine

Uniqueness

N-(cyclopropylmethyl)-2-fluoro-N-methylpyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-fluoro-N-methylpyridin-4-amine

InChI

InChI=1S/C10H13FN2/c1-13(7-8-2-3-8)9-4-5-12-10(11)6-9/h4-6,8H,2-3,7H2,1H3

InChI Key

FYMZYMYISMMHMF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CC1)C2=CC(=NC=C2)F

Origin of Product

United States

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